![molecular formula C21H22Cl2N2O2S B2811413 4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione CAS No. 478047-25-5](/img/structure/B2811413.png)
4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione
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Overview
Description
This compound is a complex organic molecule that contains an indole nucleus . The indole nucleus is a common structure in many important synthetic drug molecules and has been found to bind with high affinity to multiple receptors . This makes it a valuable scaffold for developing new useful derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C21H22Cl2N2O2S . It contains an indole nucleus, which is also known as benzopyrrole . This nucleus contains a benzenoid ring and has 10 π-electrons, which makes it aromatic in nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C21H22Cl2N2O2S) and its molecular weight . Unfortunately, other specific properties like melting point, boiling point, and density were not available in the retrieved information .Scientific Research Applications
- Taribavirin , a triazole-based antiviral drug, shares structural similarities with our compound. Although not yet approved for pharmaceutical use, taribavirin shows promise against respiratory syncytial virus (RSV), hepatitis C, West Nile virus, and dengue fever .
- The 1,2,4-triazole ring in our compound may contribute to antiviral activity by targeting viral enzymes such as reverse transcriptase (RT), integrase (IN), and protease (PR) .
- Mercapto-substituted 1,2,4-triazoles play a crucial role in cancer prevention and treatment. These compounds are explored for their potential as chemotherapeutic agents .
- The sulfur- and nitrogen-containing heterocycles in this class serve as basic nuclei for various biologically active compounds .
- Certain 1,2,4-triazole derivatives have demonstrated efficacy against HIV-1. Compounds like IIIa–d exhibit anti-HIV properties .
- The viral enzymes RT, IN, and PR are attractive drug targets, and 1,2,4-triazoles may interfere with their activity .
- Indole-3-acetic acid , a plant hormone, is produced from tryptophan degradation. Indole derivatives, including our compound, share structural features with this hormone .
- The 1,2,4-triazole ring is found in compounds with multidirectional biological activity. Researchers explore these derivatives as potential antimicrobial agents .
Antiviral Properties
Chemopreventive and Chemotherapeutic Effects on Cancer
Anti-HIV Activity
Plant Hormone Analogues
Antimicrobial Agents
Bioconjugation Strategies
Future Directions
properties
IUPAC Name |
4-[2-[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O2S/c22-19-6-5-16(13-20(19)23)14-25-15-17(18-3-1-2-4-21(18)25)7-8-24-9-11-28(26,27)12-10-24/h1-6,13,15H,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJVHYKTKRZBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCC2=CN(C3=CC=CC=C32)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione |
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